

Geological conditions for the formation of primary alunite

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An In-Depth Technical Guide on the Geological Conditions for the Formation of Primary **Alunite**

Introduction to Primary Alunite

Alunite [$\text{KAl}_3(\text{SO}_4)_2(\text{OH})_6$] is a sulfate mineral that serves as a key indicator of specific geological environments, particularly those associated with hydrothermal activity. Primary, or hypogene, **alunite** forms directly from ascending, hot, acidic hydrothermal fluids, distinguishing it from supergene **alunite**, which originates from the low-temperature weathering and oxidation of sulfide minerals near the Earth's surface.[1][2]

This guide focuses on the geological and physicochemical conditions requisite for the formation of primary **alunite**. Understanding these conditions is critical for mineral exploration, particularly for high-sulfidation epithermal gold, copper, and silver deposits, where **alunite** is a characteristic component of the associated advanced argillic alteration zones.[3] The presence and chemical composition of primary **alunite** can provide valuable vectors toward mineralization.[3]

Tectonic and Geological Settings

Primary **alunite** is predominantly formed in volcanic-hydrothermal systems associated with convergent plate margins (subduction zones). These settings provide the necessary combination of magmatism, structural permeability, and volatile-rich fluids.

- **Volcanic Arcs:** The most common setting is in andesitic-dacitic volcanic arcs.[4] High-sulfidation epithermal deposits, which are prime locations for **alunite**, are typically generated in these environments.[4][5] The magmas in these arcs are often oxidized and supply the sulfur-rich volatile phases (primarily SO₂) essential for creating the acidic fluids required for **alunite** formation.[6]
- **Porphyry Systems:** **Alunite** is a common constituent of the upper and peripheral parts of porphyry copper systems.[3] It often occurs within extensive "lithocaps," which are large zones of advanced argillic alteration that form above and around porphyry intrusions.[3] These lithocaps can act as a geological marker for concealed porphyry mineralization at depth.[6]
- **Structural Controls:** The formation of **alunite** deposits is heavily influenced by local structures such as faults, fractures, and breccia pipes.[5][7] These features act as conduits for the rapid ascent of magmatic vapors and hydrothermal fluids, allowing them to reach near-surface environments without significant interaction or neutralization by wall rocks.[6]

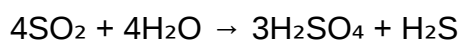
Geochemical Environments and Formation Mechanisms

The formation of primary **alunite** is intrinsically linked to highly acidic and oxidizing conditions generated by magmatic volatiles. Several distinct but related hypogene environments are recognized based on the specific processes involved.

Magmatic-Hydrothermal Environment

This is the most significant environment for the formation of primary **alunite** associated with ore deposits. The key process is the disproportionation of sulfur dioxide (SO₂) gas, which is released from a degassing magma.[8]

As SO₂-rich magmatic vapor ascends and cools, it dissolves in aqueous fluids (magmatic and/or meteoric water). Below approximately 400°C, SO₂ becomes unstable and disproportionates into sulfuric acid (H₂SO₄) and hydrogen sulfide (H₂S) via the following reaction:



This reaction generates extreme acidity (low pH), which is the primary driver for the intense hydrolytic (advanced argillic) alteration of host rocks.[9] The sulfuric acid leaches most cations from aluminosilicate minerals in the host rock, leaving behind residual silica (vuggy quartz) and liberating aluminum (Al^{3+}) and potassium (K^+).[10] **Alunite** then precipitates when the fluid becomes saturated with respect to its components.

Magmatic-Steam Environment

In this environment, highly oxidizing magmatic vapor ascends rapidly along open fractures with minimal interaction with wall rock or groundwater.[6] This leads to the formation of coarse-grained, nearly monomineralic **alunite** veins.[6][11] The **alunite** in this setting often grows as crystals from the fracture walls inward.[6] Isotopic data suggests this **alunite** precipitates directly from a magmatic vapor phase.[11]

Caption: Formation pathways for different types of primary (hypogene) **alunite**.

Physicochemical Conditions of Formation

The stability of **alunite** is constrained to a specific range of temperature, pressure, pH, and chemical activities. Experimental studies and analysis of natural systems have defined these conditions.

Temperature and Pressure

Primary **alunite** forms over a broad temperature range, typically between 100°C and 400°C.[1][8][12][13]

- Magmatic-hydrothermal **alunite** associated with vuggy quartz alteration generally forms at higher temperatures, often cited as being above 200°C to 300°C.[10][14]
- Magmatic-steam **alunite** can also form at high temperatures, with some estimates for vein **alunite** formation ranging from 90°C to 200°C.[11]
- Formation pressures are typically low, corresponding to shallow crustal levels (epithermal environment), generally less than 1 km deep.[5]

pH and Redox Conditions

The formation of **alunite** requires exceptionally low pH (highly acidic) and relatively oxidizing conditions.

- pH: **Alunite** precipitates in fluids with a pH typically below 4, and often in the range of 1 to 2. [10][15] These acidic conditions are necessary to mobilize aluminum from host rocks and to keep sulfate (SO_4^{2-}) as the dominant sulfur species.
- Redox State: The environment must be sufficiently oxidizing to favor sulfate over sulfide. The disproportionation of SO_2 creates both oxidized (H_2SO_4) and reduced (H_2S) sulfur species, but the overall conditions within the advanced argillic zone where **alunite** precipitates are oxidizing.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for primary **alunite** formation based on geological observations and experimental studies.

Table 1: Physicochemical Formation Conditions for Primary **Alunite**

Parameter	Value/Range	Environment	Source(s)
Temperature	200°C - 400°C	Magmatic-Hydrothermal	[13][14][16][17]
90°C - 200°C	Magmatic-Steam	[11]	
120°C - 200°C	General Hypogene	[1]	
Pressure	< 1 kbar	General Hypogene	[18]
pH	< 4 (typically 1-2)	General Hypogene	[10][15]
K ⁺ /H ⁺ Activity Ratio	High	Magmatic-Hydrothermal	[16]
Na ⁺ /K ⁺ Ratio	Variable, higher Na at higher T	Magmatic-Hydrothermal	[7][19]

Table 2: Stable Isotope Compositions for Distinguishing **Alunite** Types

Isotope	Magmatic-Hydrothermal	Magmatic-Steam	Steam-Heated	Supergene
$\delta^{34}\text{S}$ (‰)	15‰ to 30‰ higher than associated pyrite	Close to bulk sulfur (magmatic H_2S)	Close to parent H_2S	Same as parent sulfide
δD (‰)	-45 to -80 (magmatic values)	Near magmatic values	Close to local meteoric water	Close to local meteoric water
$\delta^{18}\text{OSO}_4$ (‰)	10 to 15	Near magmatic values	Low $\delta^{18}\text{O}$	Dependent on meteoric water

Source: Data compiled from Rye et al., 1992. [\[9\]](#)

Key Experimental Protocols

The physicochemical conditions for **alunite** formation have been constrained by hydrothermal experiments that simulate natural processes.

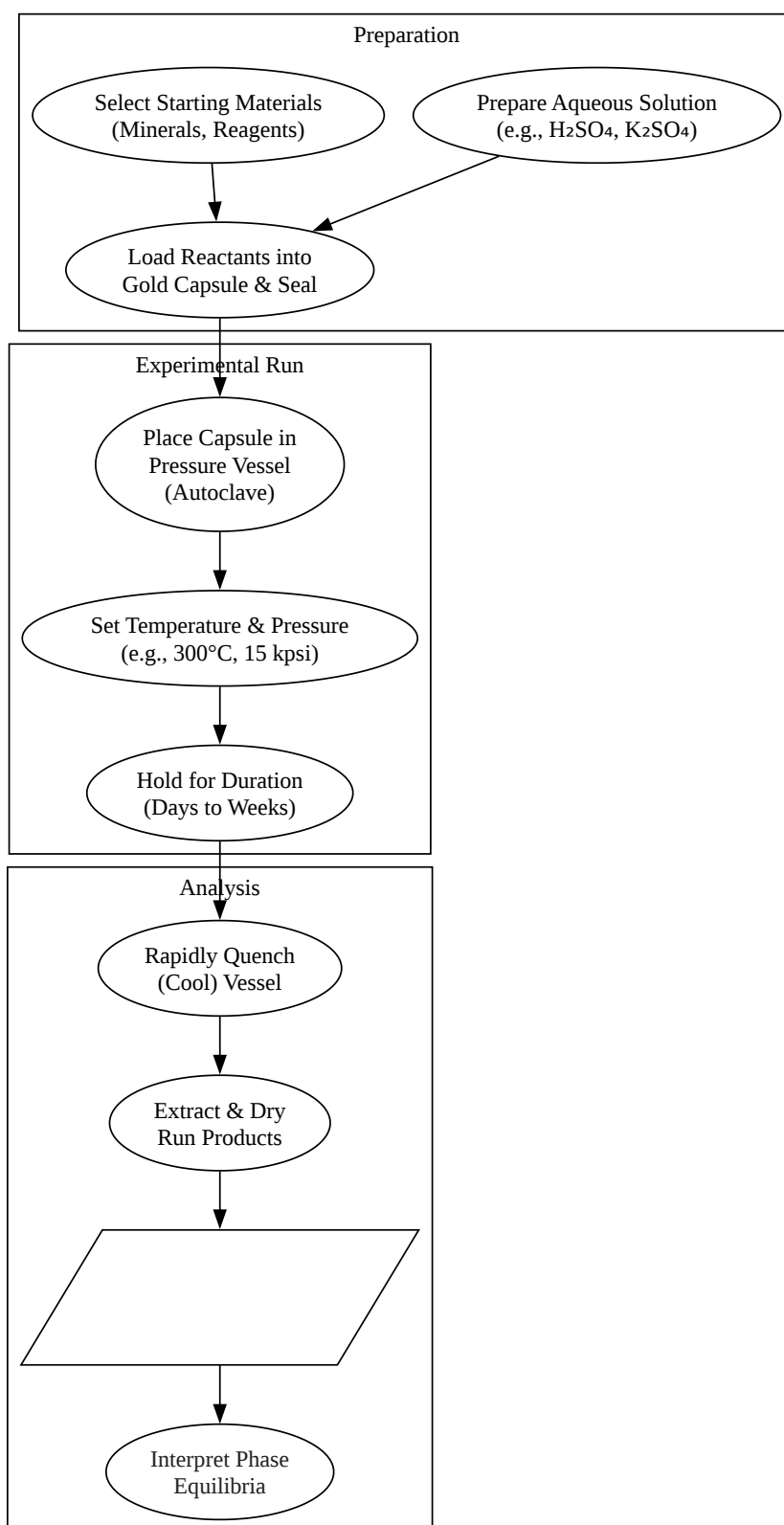
Alunite Stability Experiments (e.g., Hemley et al., 1969)

These experiments are designed to determine the phase relationships between **alunite** and other common alteration minerals like kaolinite, pyrophyllite, muscovite, and K-feldspar as a function of temperature and fluid composition.

Methodology:

- **Reactants:** Finely ground, pure natural minerals (e.g., quartz, muscovite, K-feldspar) and reagent-grade chemicals are used as starting materials.
- **Fluid Composition:** Aqueous solutions of known concentrations of H_2SO_4 and K_2SO_4 are prepared to control the acidity and potassium activity.

- **Experimental Apparatus:** The experiments are conducted in sealed noble metal (e.g., gold or platinum) capsules placed inside cold-seal pressure vessels (autoclaves). These vessels allow for precise control of temperature and pressure.
- **Procedure:**
 - A small amount of the solid reactants is loaded into a gold capsule.
 - The prepared acidic solution is added, and the capsule is welded shut.
 - The capsule is placed in the pressure vessel, which is then pressurized (e.g., to 15,000 psi) and heated to the target temperature (e.g., 200°C, 300°C, 380°C).[\[16\]](#)
 - The experiment is held at these conditions for a sufficient duration (days to weeks) to approach equilibrium.
- **Analysis:** After the experiment, the vessel is rapidly cooled ("quenched") to preserve the high-temperature mineral assemblage. The run products are then extracted and analyzed using techniques like X-ray Diffraction (XRD) to identify the mineral phases present and Scanning Electron Microscopy (SEM) to observe textures.



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Caption: Generalized workflow for hydrothermal **alunite** stability experiments.

Alunite Synthesis Experiments

These experiments focus on precipitating **alunite** from solution to study its formation kinetics and the incorporation of other elements (e.g., Na, P).

Methodology: A typical protocol involves heating an acidic aluminum sulfate solution containing potassium ions under controlled hydrothermal conditions. For example, **alunite** can be stably formed by heating a solution containing Al^{3+} and K^{+} (at a specific molar ratio) to 200°C at a pH of 0.4 for 5 hours.[20][21] The resulting precipitates are analyzed to confirm their mineralogy and chemical composition.

Conclusion

The formation of primary (hypogene) **alunite** is a clear indicator of a highly acidic, oxidizing, and sulfur-rich hydrothermal system, typically linked to shallow magmatism in volcanic arcs. Its presence is controlled by a specific set of physicochemical conditions, including temperatures between $100\text{--}400^{\circ}\text{C}$ and a pH below 4. The principal mechanism for its formation in ore-forming systems is the disproportionation of magmatic SO_2 , which generates the intense acidity required for advanced argillic alteration. Differentiating between magmatic-hydrothermal, magmatic-steam, and other **alunite** types using field relations, mineralogy, and stable isotope geochemistry is a critical tool in exploring for porphyry and epithermal mineral deposits. Experimental studies have been fundamental in quantifying the stability conditions of **alunite**, providing a solid theoretical framework for interpreting its occurrence in nature.

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